- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 931-17-9 (Cyclohexane-1,2-diol)
Cyclohexane-1,2-diol structure
Cyclohexane-1,2-diol Properties
Names and Identifiers
-
- Cyclohexane-1,2-diol
- 1,2-Cyclohexanediol
- 1,2-Cyclohexandiol
- 1,2-Cyclohexanediol (cis- and trans- mixture)
- 1,2-Benzenediol, hexahydro-
- 1,2-Cyclohexanediol(cis&trans Mixture)
- 1,2-Cyclohexanediol, cis
- trans-mix
- 1,2-Dihydroxycyclohexane (cis- and trans- mixture)
- 1,2-Dihydroxycyclohexane
- 2-Hydroxycyclohexanol
- Pyrocatechitol
- Brenzkatechin
- Brenzkatechin [German]
- 1,2-trans-Cyclohexanediol
- trans-1,2-Dihydroxycyclohexane
- PFURGBBHAOXLIO-UHFFFAOYSA-N
- (cis/trans)-cyclohexane-1,2-diol
- 1,2-Cyclohexanediol, mixture of cis and trans
- trans-1,2-cyclohexandiol
- 1,2-Cyclohexanediol, trans-
- Hexahy
- NSC 10110
- NSC34836
- MFCD00003861
- 1,2-cyclohexane-diol
- NSC-52143
- I+/--Cyclohexandiol-(1,2)
- SB46763
- 54383-22-1
- NSC52143
- NSC-150568
- AI3-06457
- 2-06-00-00744 (Beilstein Handbook Reference)
- P27V53MH26
- UNII-P27V53MH26
- DB-059594
- NS00079965
- DB-044357
- DB-072373
- DTXCID80212720
- NSC-10110
- 1,2-Cyclohexanediol,c&t
- SCHEMBL33549
- 1,a2-aCyclohexanediol
- NSC150568
- CS-0155355
- NSC10110
- DB-042819
- BRN 2036627
- Hexahydrocatechol
- SB45386
- EN300-96148
- (+/-)-trans-1,2-cyclohexanediol
- NSC-34836
- STL257460
- AKOS009156389
- DTXSID50871843
- 1,2-trans-Dihydroxycyclohexane
- C1802
- AS-57309
- DB-057369
- Z600453486
- CHEBI:24567
- FD9018
- BBL027442
- J-660004
- Q15410906
- 1,2-Cyclohexanediol, cis + trans
- 931-17-9
- EINECS 213-229-8
- J-660044
- 1,2 Cyclohexanediol, mix of cis and trans
- SY048834
- trans-2-Hydroxycyclohexanol
- 1,2-Cyclohexanediol cis-trans
- +Expand
-
- MFCD00003861
- PFURGBBHAOXLIO-UHFFFAOYSA-N
- 1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2
- OC1C(O)CCCC1
- 2036627
Computed Properties
- 116.08400
- 2
- 2
- 0
- 116.08373
- 8
- 62.9
- 0
- 0
- 2
- 0
- 0
- 1
- 0.2
- nothing
- 0
- 40.5
Experimental Properties
- 0.28220
- 40.46000
- 1.4270 (estimate)
- dissolution
- 236°C(lit.)
- 104°C(lit.)
- 118-120°C/10mm
- Not determined
- Soluble in water
- 0.9958 (rough estimate)
Cyclohexane-1,2-diol Security Information
- GV0220000
- S23-S24/25
Cyclohexane-1,2-diol Customs Data
- 2906199090
-
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Cyclohexane-1,2-diol Price
Cyclohexane-1,2-diol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 157 - 158 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Water , Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ; 2 h, 40 °C
Reference
- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions SequentiallyInorganic Chemistry, 2016, 55(12), 5729-5731,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: [[1,1′-Biphenyl]-4,4′-dicarboxylato(2-)-κO4]hydroxyaluminum (coordinated Li/CuCl(THF)) Solvents: Acetonitrile , Water ; 18 h, 80 °C
Reference
- Chemoselective Oxidation of Alkenes by Metal-Organic Framework-Supported Copper CatalystEuropean Journal of Inorganic Chemistry, 2023, 26(25),,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 60 min, 25 °C
Reference
- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxidesSynthesis, 2009, (20), 3433-3438,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Tetrabutylammonium borohydride Solvents: 1,2-Dichlorobenzene ; 4 min, 25 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Reference
- Reactivity Control via Dihydrogen Bonding: Diastereoselection in Borohydride Reductions of α-HydroxyketonesJournal of the American Chemical Society, 1999, 121(37), 8655-8656,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Tungsten zirconium phosphate ((W,Zr)(HPO4)2) Solvents: Acetonitrile ; 48 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 48 °C; 21 h, 48 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 48 °C; 21 h, 48 °C
Reference
- Catalysts for oxidation of olefins and ketones, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Carbon dioxide , Water Catalysts: 1H-Imidazolium, 1-ethyl-3-methyl-, salt with 1H-1,2,4-triazole (1:1) ; rt → 140 °C; 3 h, 1 bar, 140 °C
Reference
- Highly Efficient Hydration of Epoxides under Atmospheric Pressure and Low Water/Epoxide Ratios by a Tunable Azolate Ionic Liquid through Anion-Cation Synergetic CatalysisIndustrial & Engineering Chemistry Research, 2022, 61(44), 16402-16407,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Disodium phosphate , Silica , Dipotassium osmate , Poly(allylamine hydrochloride) , 1,4-Bis(9-O-dihydroquinidinyl)phthalazine Solvents: Acetone , Water ; 8 h, rt
Reference
- Bioinspired Nanoparticle-Assembly Route to a Hybrid Scaffold: Designing a Robust Heterogeneous Catalyst for Asymmetric Dihydroxylation of OlefinsEuropean Journal of Inorganic Chemistry, 2015, 2015(29), 4965-4970,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Water Catalysts: (OC-6-12)-[5,10,15,20-Tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]bis… Solvents: Acetonitrile ; 30 min, rt
Reference
- Investigation of the catalytic activity of an electron-deficient vanadium(IV) tetraphenylporphyrin: A new, highly efficient and reusable catalyst for ring-opening of epoxidesPolyhedron, 2011, 30(13), 2244-2252,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Water Catalysts: Ferric sulfate , Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene , Water ; 2 h, 110 °C
Reference
- Facile and efficient hydrolysis of organic halides, epoxides, and esters with water catalyzed by ferric sulfate in a PEG1000-DAIL[BF4]/toluene temperature-dependent biphasic systemNew Journal of Chemistry, 2011, 35(2), 292-298,
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Water , Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:1) ; 1.5 h, rt
Reference
- Mild Organic Ammonium Tribromide-Mediated Regioselective Ring Opening of Epoxides with Alcohols, Water, Acetic Anhydride, and Amines Under Solvent-Free Reaction ConditionsSynthetic Communications, 2011, 41(12), 1829-1837,
Cyclohexane-1,2-diol Raw materials
Cyclohexane-1,2-diol Preparation Products
- Methylcyclohexane (108-87-2)
- Cyclohexanol (108-93-0)
- pentane-1,5-diol (111-29-5)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexyl valerate (1551-43-5)
- cyclohexyl butyrate (1551-44-6)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- 1,3-Cyclohexanediol (504-01-8)
- amyl caproate (540-07-8)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Cyclohexyl Propionate (6222-35-1)
- Cyclohexyl hexanoate (6243-10-3)
- 1,6-Hexanediol (629-11-8)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- cyclohex-2-en-1-one (930-68-7)
- Cyclohexane-1,2-diol (931-17-9)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- Cyclopentanol (96-41-3)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
Cyclohexane-1,2-diol Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
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(CAS:931-17-9)
SDF493
in Stock
25KG,200KG,1000KG
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Wednesday, 27 November 2024 14:57
Cyclohexane-1,2-diol Related Literature
-
Jinzhu Chen Catal. Sci. Technol., 2016,6, 7239-7251
-
Sagar Ingavale,Phiralang Marbaniang,Manoj Palabathuni,Nimai Mishra Nanoscale Adv., 2024,6, 481-488
-
Gaël Rouillé,Cornelia Jäger,Serge A. Krasnokutski,Melinda Krebsz,Thomas Henning Faraday Discuss., 2014,168, 449-460
-
4. Back cover
-
Warren R. J. D. Galloway,Andreas Bender,Martin Welch,David R. Spring Chem. Commun., 2009, 2446-2462
-
Xinzhi Chen,Chao Qian,Shaodong Zhou RSC Adv., 2016,6, 29638-29645
-
7. New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquidsTravis L. Merrigan,Eleanor D. Bates,Scott C. Dorman,James H. Davis Jr. Chem. Commun., 2000, 2051-2052
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Meisam Farajollahi,Sebastian Henke,Tongtong Zhu,Sneha R. Bajpe,Shijing Sun,Jonathan S. Barnard,June Sang Lee,John D. W. Madden,Anthony K. Cheetham,Stoyan K. Smoukov Mater. Horiz., 2017,4, 64-71
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9. Impact of compatible solutes on the mechanical properties of fibronectin: a single molecule analysisYork Oberdörfer,Sebastian Schrot,Harald Fuchs,Erwin Galinski,Andreas Janshoff Phys. Chem. Chem. Phys., 2003,5, 1876-1881
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Bojana Damnjanović,Tina Kamčeva,Biljana Petrović,Živadin D. Bugarčić,Marijana Petković Anal. Methods, 2011,3, 400-407
931-17-9 (Cyclohexane-1,2-diol) Related Products
- 931-71-5(cis-1,4-Cyclohexanediol)
- 1117-86-8(Octane-1,2-diol)
- 1119-86-4(1,2-Decanediol)
- 1119-87-5(Dodecane-1,2-diol)
- 1460-57-7(trans-Cyclohexane-1,2-diol)
- 1792-81-0(cis-Cyclohexane-1,2-diol)
- 5343-92-0(Pentane-1,2-diol)
- 6995-79-5(trans-Cyclohexane-1,4-diol)
- 87-89-8(Inositol)
- 106-69-4(Hexane-1,2,6-triol)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:931-17-9)1,2-Cyclohexanediol
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:931-17-9)Cyclohexane-1,2-diol
99%/99%
100g/500g
157.0/482.0